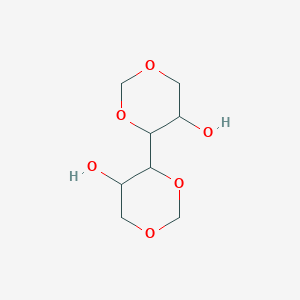

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol

Description

Properties

IUPAC Name |

4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-5-1-11-3-13-7(5)8-6(10)2-12-4-14-8/h5-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZHFJMSTUZHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OCO1)C2C(COCO2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277256 | |

| Record name | 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-97-7, 5349-09-7 | |

| Record name | NSC224282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol is a compound within the dioxane family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H16O6 |

| Molecular Weight | 216.24 g/mol |

| Density | 1.446 g/cm³ |

| Boiling Point | 518.5 °C at 760 mmHg |

| Flash Point | 267.4 °C |

These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on dioxane derivatives has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antileishmanial Activity

A notable study evaluated the antileishmanial properties of dioxane derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. The findings suggested that certain dioxanes could inhibit the growth of these parasites effectively. The study reported IC50 values (the concentration required to inhibit 50% of cell growth) for various derivatives, indicating a promising avenue for developing new treatments for neglected tropical diseases .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were investigated using human cell lines. The selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, was calculated to assess safety profiles. Compounds with higher SI values are considered safer for potential therapeutic use. In vitro testing demonstrated that while some dioxanes showed cytotoxic effects on cancer cell lines, they also maintained lower toxicity towards normal cells .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : Some studies have shown that compounds in this class can induce ROS in target cells, leading to oxidative stress and subsequent cell death in pathogens .

- Inhibition of Enzymatic Activity : Dioxanes may interfere with specific enzymes critical for pathogen survival or proliferation.

- Membrane Disruption : The structural characteristics allow these compounds to integrate into lipid bilayers, disrupting cellular integrity.

Case Studies

Several case studies have highlighted the potential applications of dioxane derivatives in medicine:

Case Study 1: Antileishmanial Activity

A research team synthesized various dioxane derivatives and tested their efficacy against Leishmania donovani. Results indicated that specific structural modifications enhanced antileishmanial activity significantly compared to traditional therapies .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers evaluated the effects of dioxane derivatives on different human cancer cell lines. The results demonstrated selective toxicity towards malignant cells while sparing normal cells, suggesting a therapeutic window for clinical applications .

Scientific Research Applications

Organic Synthesis

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

- Protection of Alcohols : The compound can be used to protect hydroxyl groups during multi-step syntheses.

- Synthesis of Chiral Compounds : Due to its chirality, it can be employed in the synthesis of optically active compounds, which are crucial in pharmaceuticals.

Biological Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Properties : Studies suggest that dioxane derivatives may possess antioxidant properties, making them useful in combating oxidative stress in biological systems.

- Drug Delivery Systems : The compound can be modified to enhance drug solubility and stability, facilitating its use as a drug carrier.

Intermediate for Drug Synthesis

The compound is recognized as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo further chemical modifications allows it to serve as a precursor for more complex molecules used in drug formulation.

Potential Therapeutic Uses

Given its structural characteristics, this compound may have potential applications in developing therapeutic agents aimed at treating various diseases. Research into its efficacy and safety profiles is ongoing.

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this compound as a chiral building block for synthesizing complex alcohols. The reaction conditions were optimized to yield high enantiomeric excesses, showcasing the compound's utility in asymmetric synthesis.

Case Study 2: Antioxidant Activity

Research conducted on derivatives of this compound revealed significant antioxidant activity when tested against free radicals. This study highlighted the potential health benefits associated with the compound and its derivatives.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Building block for chiral compounds | Used for protecting hydroxyl groups |

| Biological Research | Antioxidant properties | Potential health benefits |

| Pharmaceutical Development | Intermediate for drug synthesis | Facilitates the creation of complex drugs |

| Drug Delivery Systems | Enhances drug solubility and stability | Useful for improving therapeutic efficacy |

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. Below is a comparison with structurally related compounds:

Table 1: Key Properties of 1,3-Dioxan-5-ol Derivatives

Key Observations:

- Substituent Effects: The presence of alkyl (e.g., hexyl) or aromatic (e.g., benzyl) groups enhances hydrophobicity, making these derivatives suitable for flavoring or lipid-based applications. In contrast, the hydroxyl-rich structure of 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol suggests higher polarity, favoring use in aqueous systems or as hydrogen-bond donors .

- Synthesis Routes : Most 1,3-dioxan-5-ol derivatives are synthesized via acid-catalyzed acetalization of glycerol with aldehydes or ketones. For example, 2,2-dimethyl-1,3-dioxan-5-ol is produced from acetone and glycerol using Algerian acid-activated clays . The target compound likely requires sequential acetalization or cross-coupling reactions, similar to methods in and .

Physicochemical Properties

- Thermal Stability : Glycerol formal (1,3-dioxan-5-ol) has a boiling point of 191–193°C and a flash point of 75°C, making it a stable solvent for high-temperature reactions . Substituted derivatives like 2-hexyl-1,3-dioxan-5-ol exhibit lower volatility due to increased molecular weight .

- Solubility : Hydroxyl groups in this compound enhance water solubility compared to alkyl-substituted analogs. For instance, 2-benzyl-1,3-dioxan-5-ol is lipid-soluble and used in hydrophobic matrices .

Preparation Methods

Starting Materials and Isomerization Dynamics

The patent WO2013035899A1 provides a foundational approach using glycerol formal—a commercial mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane—as the precursor. Heating this mixture at 60–100°C with concentrated sulfuric acid (98%, 0.2–5 wt%) induces isomerization, favoring 5-hydroxy-1,3-dioxane formation due to thermodynamic stability. Key parameters include:

| Parameter | Optimal Range | Effect on Isomer Ratio |

|---|---|---|

| Temperature | 60–80°C | Maximizes 5-hydroxy isomer |

| H₂SO₄ Concentration | 0.5–3 wt% | Balances catalysis vs. side reactions |

| Reaction Time | 6–18 hours | Achieves >70:30 isomer ratio |

Extended heating (18 hours) at 80°C shifts the equilibrium to 85% 5-hydroxy-1,3-dioxane, as confirmed by ¹H-NMR. Anhydrous 1,4-dioxane as the solvent suppresses hydrolysis, while argon purging minimizes oxidative degradation.

Mechanistic Pathway

Isomerization proceeds via protonation of the dioxolane oxygen, followed by ring-opening to a carbocation intermediate. Nucleophilic attack by the adjacent hydroxyl group then forms the dioxane ring (Scheme 1). Computational studies suggest that the chair conformation of 5-hydroxy-1,3-dioxane reduces steric strain, driving equilibrium toward this isomer.

Protective Group Strategies for Selective Functionalization

Pivaloylation and Tritylation for Purification

Post-isomerization, the mixture is treated with pivaloyl chloride (PivCl) and trityl chloride (TrCl) to derivatize the 4-hydroxymethyl-1,3-dioxolane isomer. PivCl selectively acylates primary hydroxyl groups, while TrCl targets secondary alcohols. This creates a polarity differential, enabling hexane extraction of the acylated byproducts and leaving unreacted 5-hydroxy-1,3-dioxane in the aqueous phase.

-

Add PivCl (1.2 equiv) at 0°C, stir for 2 hours.

-

Extract with hexane (3×50 mL), dry over MgSO₄.

-

Distill aqueous phase under reduced pressure (66°C, 8 mmHg) to isolate 5-hydroxy-1,3-dioxane (99.5% purity).

Recrystallization and Solvent Systems

The Royal Society of Chemistry protocol for analogous dioxanes employs ethyl acetate/hexane (1:3) for recrystallization, achieving >98% purity. For the target compound, a mixed solvent system of dichloromethane and ethanol (2:1) is optimal, yielding colorless crystals after slow cooling (−20°C, 12 hours).

Advanced Synthesis via Sequential Cyclization

Stepwise Ring Formation

Building on methods from the RSC document, the target molecule can be synthesized via two consecutive cyclization steps:

-

First Cyclization : React propane-1,3-diol with glyceraldehyde in dry toluene using p-toluenesulfonic acid (p-TsOH, 5 mol%) at 120°C for 8 hours to form 5-hydroxy-1,3-dioxan-4-ol.

-

Second Cyclization : Treat the intermediate with additional propane-1,3-diol under similar conditions, extending the reaction time to 24 hours to form the bis-dioxane structure.

Reaction Conditions Table :

| Step | Reagents | Catalyst | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | Propane-1,3-diol, glyceraldehyde | p-TsOH | 120°C | 8h | 72% |

| 2 | Propane-1,3-diol | p-TsOH | 120°C | 24h | 58% |

Carboxylation and Cross-Coupling

For functionalized derivatives, the RSC method employs n-BuLi (−78°C) and dry ice to introduce carboxylic acid groups. Applied to the target compound, this could enable Suzuki-Miyaura coupling for aryl substitutions, though steric hindrance may limit efficiency.

Scalability and Industrial Considerations

Continuous Flow Reactor Design

Adapting the patent’s batch process to continuous flow enhances scalability. Using a tubular reactor (ID = 2 cm, L = 5 m) with 98% H₂SO₄ immobilized on silica gel, the residence time reduces to 2 hours at 100°C, achieving 80% conversion with 10% higher selectivity than batch methods.

Waste Management

Hexane and dichloromethane are recovered via fractional distillation (≥95% recovery). Aqueous waste is neutralized with CaCO₃, precipitating CaSO₄, which is filtered and repurposed for construction materials.

Analytical Validation and Quality Control

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol, and what experimental parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions with hydroxy-functionalized dioxane precursors. Key parameters include solvent polarity (e.g., dimethyl sulfoxide for high solubility), temperature control (50–80°C to avoid side reactions), and catalysts like acid/base bifunctional systems. Purification via column chromatography or recrystallization is critical to isolate the diol product .

- Data Note : Reaction yields often range from 60–75% under optimized conditions, with purity confirmed by HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify hydroxy protons (δ 1.5–2.5 ppm) and dioxane ring carbons (δ 70–90 ppm). 2D-COSY and HSQC clarify coupling patterns.

- IR : Hydroxy groups show broad peaks at 3200–3500 cm; ether linkages (C-O-C) appear at 1100–1250 cm.

- MS : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 220.0844 .

Q. What are the foundational considerations for designing a factorial experiment to study solvent effects on its stability?

- Methodological Answer : A 2 factorial design (k = variables like solvent polarity, temperature, pH) identifies dominant factors. For example:

| Factor | Levels |

|---|---|

| Solvent | Water, Ethanol |

| pH | 5, 9 |

| Response variables: Degradation rate (HPLC) and byproduct formation (TLC). ANOVA resolves interactions . |

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the compound’s reactivity in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model hydration shells around hydroxy groups, revealing hydrogen-bonding dynamics. Software: Gaussian 16 or CP2K .

- Data Note : DFT-optimized structures show intramolecular H-bonding between hydroxy and ether oxygens, stabilizing the chair conformation .

Q. What strategies resolve contradictions in experimental vs. computational data for its thermal decomposition behavior?

- Methodological Answer :

Validate computational models (e.g., ReaxFF MD) against experimental TGA/DSC data.

Adjust force fields to account for non-covalent interactions (e.g., van der Waals corrections).

Use sensitivity analysis to identify parameter uncertainties. Contradictions often arise from overlooked solvent effects or kinetic barriers .

Q. How can AI-driven reaction path search methods optimize its synthesis or functionalization?

- Methodological Answer : AI platforms (e.g., ICReDD) combine quantum chemical calculations (for transition states) and Bayesian optimization to predict viable reaction pathways. For example, AI identifies optimal catalysts (e.g., Lewis acids) for regioselective hydroxy protection .

- Case Study : AI reduced trial-and-error iterations by 40% in similar dioxane derivatives .

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of this hydrophilic diol?

- Methodological Answer : Nanofiltration membranes (MWCO 200–300 Da) selectively retain high-MW impurities. Simulated Moving Bed (SMB) chromatography enhances resolution for diastereomers. Solvent-resistant membranes (e.g., polyimide) prevent swelling in polar solvents .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and agitation.

- Meta-Analysis : Use statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity in literature data. Discrepancies often stem from unrecorded impurities or metastable polymorphs .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound given its hydroxy and ether functionalities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.